molecular formula C17H25ClN2O B12774717 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,3-dimethylphenyl)-, monohydrochloride CAS No. 88069-46-9

1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,3-dimethylphenyl)-, monohydrochloride

Cat. No.: B12774717
CAS No.: 88069-46-9
M. Wt: 308.8 g/mol
InChI Key: GOIHOFZJCPRETN-UHFFFAOYSA-N
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Description

1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,3-dimethylphenyl)-, monohydrochloride is a complex organic compound that belongs to the class of pyrrolizine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,3-dimethylphenyl)-, monohydrochloride typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the pyrrolizine ring through cyclization reactions.
  • Introduction of the acetamide group via acylation reactions.
  • Substitution reactions to attach the tetrahydro-N-(2,3-dimethylphenyl) group.
  • Purification and isolation of the monohydrochloride salt.

Industrial Production Methods

Industrial production methods may involve optimization of the synthetic route for large-scale production. This includes:

  • Use of cost-effective reagents and solvents.
  • Optimization of reaction conditions to maximize yield and purity.
  • Implementation of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,3-dimethylphenyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, acids, bases.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example:

  • Oxidation may yield oxides or hydroxyl derivatives.
  • Reduction may yield amines or alcohols.
  • Substitution may yield various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,3-dimethylphenyl)-, monohydrochloride involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.

    Receptor Binding: Binding to specific receptors to modulate their activity.

    Signal Transduction: Affecting cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolizine-7a(5H)-acetamide derivatives: Compounds with similar core structures but different substituents.

    Tetrahydro-N-phenylacetamide derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,3-dimethylphenyl)-, monohydrochloride is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

Properties

CAS No.

88069-46-9

Molecular Formula

C17H25ClN2O

Molecular Weight

308.8 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetamide;hydrochloride

InChI

InChI=1S/C17H24N2O.ClH/c1-13-6-3-7-15(14(13)2)18-16(20)12-17-8-4-10-19(17)11-5-9-17;/h3,6-7H,4-5,8-12H2,1-2H3,(H,18,20);1H

InChI Key

GOIHOFZJCPRETN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC23CCCN2CCC3)C.Cl

Origin of Product

United States

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